molecular formula C60H86O19 B1235151 From marine animal, Axinella sp.

From marine animal, Axinella sp.

Cat. No.: B1235151
M. Wt: 1111.3 g/mol
InChI Key: FXNFULJVOQMBCW-YAWMHOIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

From marine animal, Axinella sp., also known as From marine animal, Axinella sp., is a useful research compound. Its molecular formula is C60H86O19 and its molecular weight is 1111.3 g/mol. The purity is usually 95%.
The exact mass of the compound From marine animal, Axinella sp. is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 609395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality From marine animal, Axinella sp. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about From marine animal, Axinella sp. including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C60H86O19

Molecular Weight

1111.3 g/mol

InChI

InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28?,29?,31?,32?,33?,34-,35?,36?,37+,38+,39-,40+,41?,42+,43?,44+,45?,46?,47+,49+,50+,51?,52?,53?,54+,55?,56-,57+,58+,59-,60+/m1/s1

InChI Key

FXNFULJVOQMBCW-YAWMHOIFSA-N

Isomeric SMILES

C[C@@H]1CC2CC[C@H]3C(=C)CC(O3)CC[C@]45CC6[C@H](O4)C7[C@@H](O6)[C@@H](O5)C8[C@@H](O7)CC[C@@H](O8)CC(=O)OC9[C@H](C[C@H](C1=C)O2)OC1CC2C(C[C@@]3(O2)C[C@H]2[C@@H](O3)C(C[C@]3(O2)CC([C@H]2[C@@H](O3)C[C@H](O2)C(CC(CO)O)O)C)C)OC1C9C

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C

Synonyms

halichondrin A, 12,13-dideoxy-
halichondrin B

Origin of Product

United States

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